Ethyl 1,2,4-thiadiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and pharmaceutical applications. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industry.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1,2,4-thiadiazole-5-carboxylate has been explored for its potential in synthesizing novel pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : The compound exhibits promising activity against bacteria and fungi. Research has indicated that it may serve as a scaffold for developing new antibiotics targeting resistant strains.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially leading to the development of new cancer therapies.

Agricultural Chemistry

In the realm of agriculture, this compound is utilized as a building block for developing agrochemicals:

- Fungicides and Herbicides : It plays a crucial role in enhancing crop protection by serving as an active ingredient in various formulations aimed at combating plant pathogens .

Material Science

The compound is also significant in materials science:

- Specialty Polymers and Coatings : this compound is used in the formulation of polymers that exhibit improved durability and resistance to environmental factors. This application is critical for developing materials with enhanced performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent:

- Detection and Quantification : The compound aids in various analytical methods for detecting and quantifying other chemical species in complex mixtures, enhancing the sensitivity and specificity of analytical techniques .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics, suggesting its potential use as a new antimicrobial agent.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that formulations containing this compound showed enhanced efficacy against common fungal pathogens affecting crops. Field trials revealed improved crop yields when this compound was included in fungicide formulations.

Mécanisme D'action

Target of Action

Ethyl 1,2,4-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle Compounds with a similar thiadiazole structure have been found to interact with various biological targets, such as enzymes involved in the biosynthesis pathway of branched chain amino acids .

Mode of Action

It is known that thiadiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiadiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

For example, some thiadiazole derivatives have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids . The downstream effects of such inhibition could include disruption of protein synthesis and cellular metabolism.

Result of Action

It is known that thiadiazole derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Analyse Biochimique

Biochemical Properties

Ethyl 1,2,4-thiadiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of proliferator-activated receptors (PPARs), which regulate the transcription of genes involved in lipid metabolism . This interaction suggests that this compound can influence metabolic pathways and energy homeostasis. Additionally, it has been used in the preparation of compounds with potent fungicidal activity, indicating its role in disrupting fungal cell processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PPARs can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting cellular energy balance . Furthermore, its antifungal properties suggest that it can disrupt fungal cell wall synthesis and function, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting PPARs, this compound can alter the transcription of genes involved in lipid metabolism . This inhibition can lead to reduced lipid synthesis and increased lipid breakdown, affecting overall metabolic processes. Additionally, its fungicidal activity is likely due to its ability to interfere with fungal enzyme systems, disrupting essential cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is stable under various conditions, but its activity may decrease with prolonged exposure to certain environmental factors . Degradation products of this compound have been observed to have reduced biological activity, indicating the importance of maintaining optimal storage conditions for experimental use . Long-term studies have also suggested that continuous exposure to the compound can lead to adaptive cellular responses, potentially altering its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as improved lipid metabolism and antifungal activity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. By inhibiting PPARs, the compound can alter the flux of metabolites through lipid synthesis and breakdown pathways . This inhibition can lead to changes in metabolite levels, affecting overall metabolic homeostasis. Additionally, this compound has been shown to interact with enzymes involved in fungal metabolism, further demonstrating its broad biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity . Studies have shown that this compound can accumulate in lipid-rich tissues, suggesting a preference for environments where it can exert its effects on lipid metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with PPARs and other nuclear receptors . This localization allows this compound to directly influence gene expression and metabolic processes. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further modulating its activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 1,2,4-thiadiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Thiosemicarbazide is treated with ethyl chloroformate in the presence of a base such as sodium hydroxide.

- The mixture is heated to facilitate the formation of the thiadiazole ring.

- The product is then purified through recrystallization or chromatography to obtain this compound in good yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Microwave-assisted synthesis is one such method that has been employed to produce this compound with shorter reaction times and higher efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkylated or acylated thiadiazole derivatives.

Comparaison Avec Des Composés Similaires

Ethyl 1,2,4-thiadiazole-5-carboxylate can be compared with other thiadiazole derivatives such as:

Ethyl 1,3,4-thiadiazole-5-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.

Ethyl 1,2,3-thiadiazole-5-carboxylate: Another isomer with unique reactivity and applications.

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Contains an additional methyl group, which can affect its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its isomers and other thiadiazole derivatives .

Activité Biologique

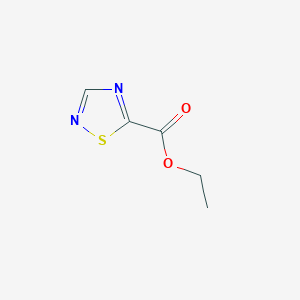

Ethyl 1,2,4-thiadiazole-5-carboxylate (ETC) is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structure of this compound includes:

- A thiadiazole ring which enhances its biological activity.

- An ethyl ester group that contributes to its solubility and reactivity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| Functional Groups | Ester, Carboxylic Acid |

| Ring System | Thiadiazole |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against bacteria and fungi. The thiadiazole moiety is often linked to enhanced interactions with biological targets, which may explain its antimicrobial efficacy.

Anticancer Properties

ETC has shown potential as an anticancer agent in several studies. It has been tested against various cancer cell lines with notable results:

- A549 Lung Carcinoma Cells : Exhibited antiproliferative activity.

- HCT116 Colon Cancer Cells : Induced apoptosis without cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | Not specified | Antiproliferative effects |

| HCT116 (Colon Cancer) | ~8 | Induces apoptosis |

The mechanism through which this compound exerts its biological effects involves:

- Hydrogen Bonding : Interaction with amino acid residues in target proteins enhances bioactivity.

- Bioisosteric Relationships : Its structural similarities with other bioactive compounds may lead to the discovery of novel drug candidates.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Evaluation : A study demonstrated that ETC showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity : In vitro assays revealed that ETC inhibited the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Comparative Studies : The compound was compared with other thiadiazole derivatives to assess its relative efficacy and safety profile.

Table 3: Comparative Biological Activity of Thiadiazole Derivatives

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antimicrobial | High |

| Ethyl 1,2,3-thiadiazole-5-carboxylate | Anticancer | Moderate |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Antifungal | Moderate |

Propriétés

IUPAC Name |

ethyl 1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVRYWXBZOMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.